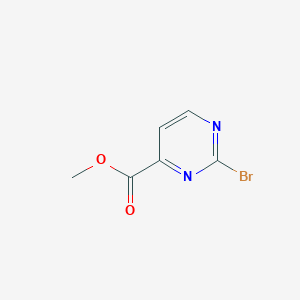

Methyl 2-bromopyrimidine-4-carboxylate

Descripción general

Descripción

Methyl 2-bromopyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Actividad Biológica

Methyl 2-bromopyrimidine-4-carboxylate (CAS No. 1209459-78-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and applications, supported by relevant data and research findings.

This compound is characterized by the following chemical identifiers:

- Molecular Formula : C7H6BrN O2

- Molecular Weight : 216.034 g/mol

- Log P (Octanol-Water Partition Coefficient) :

- iLOGP: 1.81

- XLOGP3: 1.41

- WLOGP: 1.03

- MLOGP: 0.32

- Skin Permeation (Log Kp) : -6.62 cm/s

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Pharmacokinetic Properties

This compound has been identified as a CYP1A2 inhibitor , which suggests potential interactions with other drugs metabolized by this enzyme. It is not a substrate for P-glycoprotein (P-gp), indicating it may have favorable bioavailability characteristics .

Antitumor Activity

Research has highlighted the potential of pyrimidine derivatives, including this compound, in developing antitumor agents . For instance, studies on related compounds have shown that modifications in the pyrimidine ring can lead to significant increases in potency against various cancer cell lines .

Case Study :

A study investigating the structure-activity relationship (SAR) of pyrimidine derivatives found that specific substitutions at the 4-position significantly enhanced antitumor efficacy. This compound was included in these investigations, contributing to the understanding of how structural variations affect biological activity .

Synthesis and Applications

The synthesis of this compound has been achieved through several methods, often involving regioselective reactions that yield high purity and yield of the desired product. For example, one efficient synthetic route utilizes the Minisci reaction , which allows for the functionalization of pyrimidines under mild conditions .

This compound serves as a key intermediate in synthesizing other biologically active molecules, including those targeting protein kinases and other enzymes involved in cancer progression. Its utility in creating pharmacologically relevant compounds underscores its significance in drug development .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| CYP Inhibition | CYP1A2 inhibitor; potential drug-drug interactions |

| Antitumor Potential | Active against various cancer cell lines; structure modifications enhance potency |

| Synthetic Applications | Key intermediate for developing kinase inhibitors and other pharmaceuticals |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-bromopyrimidine-4-carboxylate has the molecular formula and a molecular weight of 217.02 g/mol. It features a bromine atom at the 2-position and a carboxylate ester at the 4-position of the pyrimidine ring, which contributes to its reactivity and utility in synthetic chemistry.

Synthetic Applications

-

Intermediate in Drug Synthesis :

This compound serves as a versatile synthetic intermediate for various bioactive compounds. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. For example, it has been utilized in the synthesis of potent inhibitors of protein kinase CK2, which are relevant in cancer therapy . -

Synthesis of Biaryl Compounds :

The compound is integral in synthesizing biaryl mannoside FimH inhibitors, which are potential treatments for urinary tract infections. This application highlights its importance in developing therapeutics targeting bacterial adhesion . -

Radical Chemistry :

Recent studies have demonstrated the use of this compound in radical reactions, such as the Minisci reaction. This method allows for regioselective alkoxycarbonylation, yielding significant amounts of desired products with high efficiency .

This compound has shown potential biological activities through its derivatives:

- Antitumor Agents : Compounds derived from this compound have been investigated for their antitumor properties, contributing to the development of new cancer therapies .

- Cocaine Antagonists : Research has indicated that derivatives can act as cocaine antagonists, providing insights into addiction treatment strategies .

Toxicity and Safety Considerations

While this compound is valuable in research and industry, safety data indicates that it may cause irritation upon exposure. Proper handling protocols should be followed to mitigate risks associated with inhalation or skin contact .

Case Studies and Research Findings

-

Synthesis of CK2 Inhibitors :

A notable study reported the synthesis of various CK2 inhibitors using this compound as a key intermediate. The resulting compounds exhibited significant potency and selectivity against CK2, showcasing the compound's utility in drug discovery . -

Development of FimH Inhibitors :

Another study focused on synthesizing biaryl mannoside derivatives from this compound, leading to potential therapeutic agents against urinary tract infections. The efficiency of this synthesis underscores the compound's relevance in pharmaceutical applications .

Propiedades

IUPAC Name |

methyl 2-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFMNMNMOCFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743922 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-78-8 | |

| Record name | Methyl 2-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.